![molecular formula C10H12F3N B027024 3-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 104774-87-0](/img/structure/B27024.png)
3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Overview
Description
3-[3-(Trifluoromethyl)phenyl]propan-1-amine (CAS: N/A; molecular formula: C₁₀H₁₂F₃N) is a primary alkyl amine featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a three-carbon aliphatic chain terminating in an amine group. This compound is a critical intermediate in synthesizing cinacalcet (Sensipar®/Mimpara®), a calcimimetic drug used to treat hyperparathyroidism . Its synthesis via iridium-catalyzed asymmetric reductive amination achieves high yields (96%) and enantiomeric excess (94% ee), underscoring its industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinacalcet metabolite M4 involves several steps. One common method includes the oxidative N-dealkylation of Cinacalcet to produce hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via β-oxidation and glycine conjugation . Another approach involves the oxidation of the naphthalene ring on the parent drug to form dihydrodiols, which are then conjugated with glucuronic acid .
Industrial Production Methods
Industrial production of Cinacalcet metabolite M4 typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Cinacalcet metabolite M4 undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form dihydrodiols.
Reduction: Reduction of imines formed during synthesis.
Substitution: Nucleophilic substitution reactions involving suitable partners that carry a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or pseudohalides are employed.
Major Products
The major products formed from these reactions include hydrocinnamic acid, hydroxy-hydrocinnamic acid, and dihydrodiols .
Scientific Research Applications
Cinacalcet metabolite M4 has several scientific research applications:
Chemistry: Used as a reference compound in the study of calcium-sensing receptor agonists.
Biology: Investigated for its role in modulating calcium levels in biological systems.
Medicine: Studied for its potential therapeutic effects in treating hyperparathyroidism and hypercalcemia.
Industry: Utilized in the development of new pharmaceuticals targeting calcium-sensing receptors.
Mechanism of Action
Cinacalcet metabolite M4 exerts its effects by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved include the calcium-sensing receptors on the parathyroid gland .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Trifluoromethylphenyl Moieties
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)
- Structure : The trifluoromethyl group is attached to the phenyl ring at the meta position, but the amine is on a secondary carbon (branched chain).
- Synthesis : Prepared in 61% yield via reductive amination .
- Properties : Pale yellow oil; molecular weight 204.09 g/mol.
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)
- Structure : A geminal dimethyl group on the propan-1-amine chain.
- Properties : Increased steric hindrance may limit metabolic oxidation but reduce solubility .
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
- Structure : Two trifluoromethyl groups (one on the phenyl ring, one on the aliphatic chain).
- Properties : Higher molecular weight (257.18 g/mol) and lipophilicity (LogP ≈ 3.5) due to additional fluorine atoms. Boiling point: 195.5°C .
- Applications: Potential use in fluorinated drug candidates requiring enhanced metabolic stability .
2-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride
- Structure : Trifluoromethyl group at the para position on the phenyl ring.
- Key Difference : Para substitution alters electronic effects and receptor affinity compared to meta isomers. Example: Fluoxetine (Prozac®) uses a para-trifluoromethyl group for serotonin reuptake inhibition .
Analogs with Heterocyclic or Extended Aromatic Systems
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Structure : Incorporates a fluorophenyl group and a pyrimidine-imidazole heterocycle.
- Properties : Molecular weight 311.36 g/mol; enhanced hydrogen-bonding capacity due to imidazole .
- Applications : Designed for kinase or GPCR targets, leveraging heterocyclic interactions .
3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine (TAPP)
- Structure: Phenothiazine core linked to a propan-1-amine chain.
- Synthesis : Requires acidic deprotection (DCM/TFA) .
- Applications: Phenothiazine derivatives are explored in antipsychotics and ion channel modulators .
Stereochemical and Regioisomeric Variants
Cinacalcet Diastereomers and Regioisomers
- Diastereomer Isomer-1/Isomer-2 : Differ in the configuration of the propan-1-amine chain, leading to reduced calcimimetic activity .
- Regioisomer : Trifluoromethylphenyl group shifted to the naphthyl position in cinacalcet, resulting in 10-fold lower potency .
Comparative Data Table
Key Findings and Implications
- Synthetic Efficiency : The target compound’s linear structure enables superior yields (96%) compared to branched analogs (61%) .
- Fluorine Impact : Additional trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Stereochemistry : Enantiomeric purity (94% ee) is critical for cinacalcet’s efficacy; diastereomers show diminished activity .
- Structural Isomerism : Meta vs. para trifluoromethyl substitution drastically alters receptor binding profiles, as seen in serotonin vs. calcium-sensing receptor targeting .
Biological Activity
3-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in drug development, especially concerning its interactions with neurotransmitter systems and enzymatic pathways.
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further research in pharmacology and medicinal chemistry.
Research indicates that compounds similar to this compound can modulate neurotransmitter systems by acting on serotonin receptors or influencing enzymes involved in neurotransmitter metabolism. The mechanism often involves interactions with specific receptors or enzymes, leading to alterations in biochemical pathways that affect physiological responses.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may interact with serotonin receptors, impacting mood and cognitive functions.
- Enzyme Inhibition : It has been shown to influence the activity of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine synthesis.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Fluorinated compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of trifluoromethyl-substituted amines have been evaluated for their ability to inhibit cell proliferation in vitro.
- Neuropharmacological Effects : The compound's structural properties suggest potential effects on central nervous system (CNS) activity, particularly through modulation of neurotransmitter systems.
Research Findings
A review of the literature reveals several significant findings regarding the biological activity of this compound:
Case Studies
Several case studies highlight the compound's pharmacological potential:
- Case Study 1 : A study evaluated the cytotoxic effects of fluorinated amines on breast cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.
- Case Study 2 : Research on the modulation of serotonin receptors indicated that compounds with similar structures can enhance serotonergic signaling, which may be beneficial in depression treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal intermediates. For example, lithium aluminum hydride (LiAlH₄) is used for amine reduction, followed by purification via column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
- Key reagents : Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and trifluoromethyl-substituted aryl precursors. Reaction conditions (solvent, temperature) must be optimized to avoid byproducts like N-alkylated derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies proton environments and confirms the presence of the trifluoromethyl group (distinct ¹⁹F coupling in ¹H NMR).
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Store at -20°C in airtight containers to minimize degradation.
- Follow GHS hazard codes (e.g., H303/H313/H333 for toxicity) and emergency procedures (e.g., rinsing with water, medical consultation) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attack or electrophilic substitution.
- Reaction path search tools : Software like GRRM or AFIR identifies transition states and intermediates.
- Machine learning : Predicts optimal solvents/catalysts by training on datasets of similar trifluoromethylated amines .
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodology :
- Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies.
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions.
- Structural analogs : Test derivatives to isolate the role of the trifluoromethyl group in bioactivity .
Q. What strategies optimize enantioselective synthesis of this amine?
- Methodology :
- Chiral catalysts : Use BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of prochiral ketones.
- Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers.
- Chiral HPLC : Validate enantiomeric excess (ee) ≥98% .
Q. How to design a kinetic study for degradation pathways under varying pH conditions?
- Methodology :
- pH-controlled reactors : Monitor degradation at pH 2–12 using UV-Vis or LC-MS.
- Arrhenius analysis : Calculate activation energy (Eₐ) to infer mechanism (e.g., hydrolysis vs. oxidation).
- Isotope labeling : Track ¹⁸O or ²H incorporation to identify bond cleavage sites .
Q. Key Notes
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLMFBJIQWJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600038 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-87-0 | |
Record name | 3-(Trifluoromethyl)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104774-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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